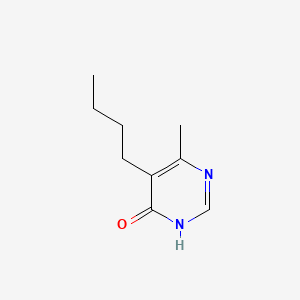
4-Pyrimidinol, 5-butyl-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinol, 5-butyl-6-methyl-: is a chemical compound with the molecular formula C9H14N2O . It belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are significant in various biological processes and are found in nucleic acids like DNA and RNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinol, 5-butyl-6-methyl- can be achieved through various methods. One common approach involves the reaction of 2,4-dichloro-5-methylpyrimidine with butylamine under specific conditions . The reaction typically requires a base such as sodium carbonate in an aqueous dioxane solution at elevated temperatures (around 100°C) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyrimidinol, 5-butyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert it into different pyrimidine derivatives with altered functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, pyrimidinones, and other heterocyclic compounds .
Applications De Recherche Scientifique
4-Pyrimidinol, 5-butyl-6-methyl- has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Pyrimidinol, 5-butyl-6-methyl- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the functional groups present on the molecule . The compound can bind to active sites of enzymes, altering their activity and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromo-6-methyl-4-pyrimidinol: This compound has similar structural features but includes a bromine atom, which can alter its reactivity and biological activity.
Ethirimol: An aminopyrimidine with butyl and methyl substituents, used as a fungicide.
Uniqueness
4-Pyrimidinol, 5-butyl-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
80257-41-6 |
|---|---|
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
5-butyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O/c1-3-4-5-8-7(2)10-6-11-9(8)12/h6H,3-5H2,1-2H3,(H,10,11,12) |
Clé InChI |
XAQAKZIDZARSNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(N=CNC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


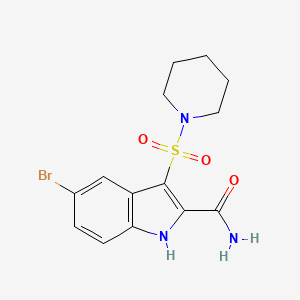
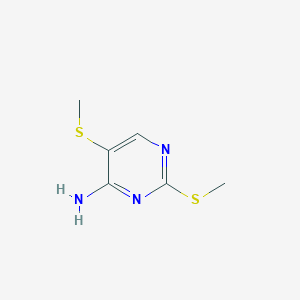
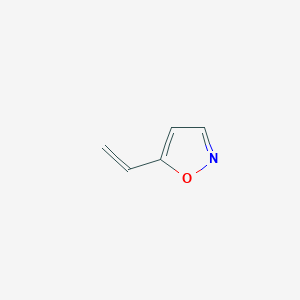
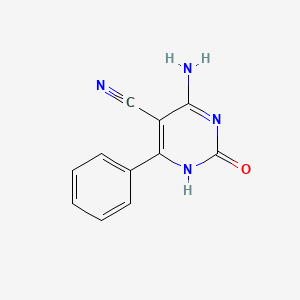
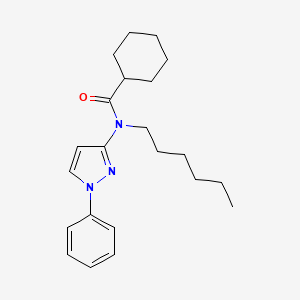

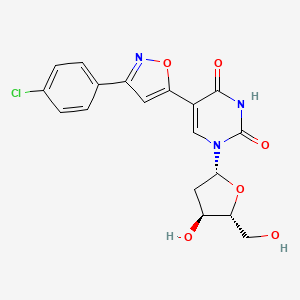

![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)

![3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12908094.png)


![2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide](/img/structure/B12908103.png)
